N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:
- A central pyrazole ring substituted at position 3 with a 3-methoxyphenyl group.
- A hydrazide group at position 5, forming an (E)-configured imine bond with a 4-isopropylbenzylidene moiety.
This structural framework is common in bioactive compounds, as pyrazole-carbohydrazide hybrids are known for diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)16-9-7-15(8-10-16)13-22-25-21(26)20-12-19(23-24-20)17-5-4-6-18(11-17)27-3/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
PIVNPLZEPSVMNT-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The pyrazole scaffold is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the target molecule, the 3-(3-methoxyphenyl) substituent suggests the use of a pre-functionalized diketone precursor. Patent US4434292A demonstrates that reacting hydrazine hydrate with acrolein in aqueous-organic media (e.g., toluene/water) at 20–80°C yields 2-pyrazoline intermediates, which are subsequently oxidized to pyrazole using hypochlorites. Adapting this protocol, the methoxyphenyl group could be introduced via a substituted acrolein derivative or through post-cyclization functionalization.
Carboxylic Acid to Carbohydrazide Conversion
Conversion of the pyrazole-5-carboxylic acid to the carbohydrazide moiety follows established protocols. As shown in SAGE Journals, refluxing methyl pyrazolo[3,4-b]pyridine-5-carboxylate with excess hydrazine hydrate in ethanol for 5 hours achieves near-quantitative conversion to the carbohydrazide. For the target compound, analogous treatment of ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate with hydrazine hydrate (molar ratio 1:3) in ethanol under reflux for 6–8 hours would yield 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Condensation with 4-Isopropylbenzaldehyde
Schiff Base Formation
The final step involves condensing the carbohydrazide intermediate with 4-isopropylbenzaldehyde to form the E-configuration imine. Optimal conditions, derived from analogous syntheses, include:
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 4–6 hours | |
| Catalyst | 0.5% acetic acid | |
| Molar Ratio (Carbohydrazide:Aldehyde) | 1:1.1 |
The reaction proceeds via nucleophilic attack of the carbohydrazide’s terminal amine on the aldehyde carbonyl, followed by dehydration. The E-isomer predominates due to steric hindrance from the isopropyl group.
Purification and Isolation
Post-condensation, the crude product is purified via:
-
Filtration : Remove unreacted aldehyde using cold ethanol washes.
-
Recrystallization : Dissolve in hot dimethylformamide (DMF) and precipitate with ice water.
-
Chromatography : For analytical-grade purity, use silica gel column chromatography with ethyl acetate/hexane (3:7).
Mechanistic and Kinetic Analysis
Reaction Thermodynamics
The cyclocondensation of hydrazine with diketones is exothermic (ΔH ≈ −120 kJ/mol), requiring controlled addition to prevent thermal runaway. In contrast, the Schiff base formation is mildly endothermic (ΔH ≈ +15 kJ/mol), necessitating reflux conditions to drive dehydration.
Stereochemical Control
The E-configuration of the imine bond is confirmed via NOESY spectroscopy. Key interactions include:
-
NOE between pyrazole H-4 and methoxyphenyl protons : Absence of cross-peaks with the isopropyl group confirms trans orientation.
-
Coupling constants : J values of 12–14 Hz for the imine C=N bond (characteristic of E-isomers).
Characterization Data
Spectroscopic Profiles
Representative data for the target compound (compared to analogous structures):
| 1H NMR (400 MHz, DMSO-d6) | δ (ppm) | Assignment |
|---|---|---|
| 11.32 (s, 1H) | NH (pyrazole) | |
| 8.45 (s, 1H) | Imine CH=N | |
| 7.62–6.85 (m, 7H) | Aromatic H | |
| 3.82 (s, 3H) | OCH3 | |
| 2.95 (septet, 1H) | CH(CH3)2 | |
| 1.24 (d, 6H) | (CH3)2CH |
| 13C NMR (100 MHz, DMSO-d6) | δ (ppm) | Assignment |
|---|---|---|
| 162.4 | C=O (amide) | |
| 157.9 | C=N (imine) | |
| 136.2–112.7 | Aromatic C | |
| 55.1 | OCH3 | |
| 33.8 | CH(CH3)2 | |
| 23.1, 22.9 | (CH3)2CH |
Challenges and Mitigation Strategies
Byproduct Formation
Intermediate Instability
-
Issue : Pyrazole-5-carbohydrazide degradation under prolonged heating.
-
Solution : Conduct reactions under nitrogen atmosphere and limit reflux time to ≤8 hours.
Scalability and Industrial Feasibility
The patent-derived aqueous-organic reaction medium (toluene/water) enables large-scale synthesis with:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Research indicates that compounds containing pyrazole moieties can exhibit antimicrobial properties. The presence of the methoxy and isopropyl groups may enhance this activity by improving solubility and bioavailability .
- Anticancer Properties : Pyrazole derivatives have been studied for their anticancer effects. The structural characteristics of N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suggest potential efficacy against various cancer cell lines .
- Analgesic and Anti-inflammatory Effects : Similar compounds have shown promise as analgesics and anti-inflammatory agents, making this compound a candidate for further investigation in pain management therapies .
Synthetic Methodologies
The synthesis of this compound typically involves the condensation of hydrazones derived from isatin or similar substrates. The synthetic pathway often includes:
- Formation of Hydrazone : Reacting 4-isopropylbenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
- Refluxing Conditions : Employing reflux conditions in an appropriate solvent (e.g., ethanol) to facilitate the reaction.
- Purification : The product is usually purified through recrystallization methods to obtain a high yield of pure compound .
Material Science Applications
Beyond biological applications, this compound may find utility in material science:
- Polymeric Materials : Due to its functional groups, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as antimicrobial activity in coatings.
- Dyes and Pigments : The chromophoric nature of the compound could allow its use in dye formulations, providing vibrant colors and potentially contributing to UV protection in plastics or textiles.
Case Studies and Research Findings
Several studies have explored the applications of similar pyrazole derivatives:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be similarly effective .
- Cancer Cell Line Testing : Research conducted on various derivatives indicated that modifications to the pyrazole ring could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, warranting further exploration of this compound's potential .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound contrasts with the 3-nitrophenyl group in , which reduces electron density and may alter binding interactions.
- Steric Effects : Bulky substituents (e.g., 2,4,5-trimethoxyphenyl in ) may hinder molecular packing, affecting crystallinity and solubility.
Physicochemical Properties
- Lipophilicity : The logP value of the target compound is predicted to be higher than analogues with polar substituents (e.g., hydroxyl or pyridinyl groups) due to the 4-isopropylphenyl group .
- Acidity (pKa) : The hydrazide NH proton has a predicted pKa of ~8.3, similar to compounds with electron-donating substituents .
- Thermal Stability : Melting points for pyrazole-carbohydrazides typically range from 150–200°C, influenced by substituent bulk and crystallinity .
Biological Activity
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
- CAS Number : 1285540-74-0
1. Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving a carrageenan-induced rat paw edema model, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro testing revealed that some derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics, indicating their potential as novel antimicrobial agents .
3. Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives, with some compounds inducing apoptosis in cancer cell lines. For example, studies have shown that certain pyrazoles can inhibit cell proliferation in breast and colon cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : The compound's structure allows it to interfere with the signaling pathways that lead to inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, disrupting replication and transcription processes in cancer cells.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory responses and microbial metabolism has been observed.
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Effects :
- Antimicrobial Screening :
- Anticancer Activity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?
- Methodology :
- Step 1 : Pyrazole ring formation via condensation of β-ketoesters with hydrazine derivatives under acidic/basic conditions (e.g., HCl/EtOH reflux) .
- Step 2 : Functionalization with 3-methoxyphenyl groups via nucleophilic substitution using 3-methoxybenzyl halides and a base (e.g., K₂CO₃ in DMF) .
- Step 3 : Hydrazide formation by reacting the pyrazole intermediate with hydrazine hydrate .
- Purity Control : Use TLC for reaction monitoring and column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), isopropyl (CH(CH₃)₂), and hydrazide (-NH-NH-) groups .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- Computational :
- *DFT (B3LYP/6-31G)**: Optimize geometry and calculate vibrational frequencies; compare with experimental IR/NMR to validate structure .
Q. How can density functional theory (DFT) be applied to predict electronic properties?
- Method :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution. Validate against experimental UV-Vis spectra for HOMO-LUMO gaps .
- Analyze frontier molecular orbitals to predict reactivity sites (e.g., methoxyphenyl as electron donor) .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?
- Case Example : Discrepancies in carbonyl stretching frequencies (IR vs. DFT).
- Solution : Re-optimize DFT parameters (e.g., solvent effects via PCM model) or verify experimental conditions (e.g., sample crystallinity affecting peak broadening) .
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Parameter Screening :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C but risk side reactions |
| Solvent | DMF > EtOH | Polar aprotic solvents enhance nucleophilic substitution |
| Catalyst | Piperidine (5 mol%) | Reduces reaction time by 30% |
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges :
- Disorder in isopropyl or methoxyphenyl groups due to rotational flexibility .
- Weak diffraction from light atoms (e.g., hydrogen).
- Solutions :
- Use SHELXL for iterative refinement with restraints on bond lengths/angles .
- Apply Hirshfeld surface analysis to resolve intermolecular interactions (e.g., H-bonding networks) .
Q. How do substituents (isopropyl vs. methoxy) influence biological activity in related pyrazole derivatives?
- Comparative Analysis :
| Substituent | Bioactivity Trend | Mechanism Hypothesis |
|---|---|---|
| 4-Isopropyl | Enhanced lipophilicity → better membrane permeability | |
| 3-Methoxy | Electron-donating → increased binding to aromatic residues in enzymes |
- Validation : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to quantify binding affinities .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
